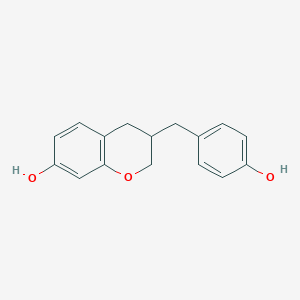

7,4'-Dihydroxyhomoisoflavane

Description

Contextualization within Chroman Chemistry and Homoisoflavonoids

Chroman chemistry encompasses a broad and diverse field of heterocyclic compounds, with the chroman scaffold being a privileged structure in medicinal chemistry. mdpi.com This structural motif is a key component of various biologically active molecules, including tocopherols (B72186) (Vitamin E) and numerous flavonoids. researchgate.net The fusion of a benzene (B151609) ring to a dihydropyran ring in the chroman structure gives rise to a versatile platform for chemical modification, leading to a wide spectrum of pharmacological activities. mdpi.com

Homoisoflavonoids are a distinct class of flavonoids that are characterized by a C16 skeleton, distinguishing them from the more common C15 flavonoids. ontosight.ai They are particularly abundant in certain plant genera, such as Caesalpinia and Dracaena. ontosight.ainih.govnih.gov These compounds are further classified into various structural types, including those with a 3-benzylchroman-4-one, 3-benzylflavan, or, as in the case of the subject of this article, a 3-benzylchroman skeleton. ontosight.ai

7-Hydroxy-3-(4-hydroxybenzyl)chroman is a specific homoisoflavonoid that has been isolated from natural sources such as the rhizomes of Anemarrhena asphodeloides and the red resin of Dracaena cochinchinensis, a substance commonly known as "dragon's blood". nih.govnih.govbiocrick.com Its chemical structure, featuring a chroman core with hydroxyl groups at the 7 and 4' positions, is fundamental to its biological activities. The presence and position of these hydroxyl groups can significantly influence the compound's polarity, antioxidant capacity, and interactions with biological targets.

Research Significance and Current Gaps Pertaining to 7-Hydroxy-3-(4-hydroxybenzyl)chroman

The academic significance of 7-Hydroxy-3-(4-hydroxybenzyl)chroman stems primarily from its observed biological activities in preclinical studies. Research has highlighted its potential in several therapeutic areas, driving further investigation into its mechanisms of action and potential applications.

Key Research Findings:

| Biological Activity | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Neurotrophic Activity | Rat pheochromocytoma (PC-12) cells | Induced neurite outgrowth at a concentration of 50 µg/ml. | nih.gov |

| Proteasome Inhibition | In vitro assay | Showed moderate inhibitory activity against the chymotrypsin-like activity of the proteasome. | nih.govbiocrick.com |

| Osteogenic Activity | Mouse bone marrow-derived mesenchymal stem cells (MSCs) | At a concentration of 10µM, significantly promoted MSC osteogenic differentiation by increasing alkaline phosphatase (ALP) activity to 162.0±1.4% relative to the control, with no cytotoxicity. | nih.gov |

These findings underscore the potential of 7-Hydroxy-3-(4-hydroxybenzyl)chroman as a lead compound for the development of new therapeutic agents, particularly in the fields of neurodegenerative disease and bone regeneration.

Current Research Gaps:

Despite the promising preliminary findings, the research on 7-Hydroxy-3-(4-hydroxybenzyl)chroman is still in its nascent stages, and several knowledge gaps need to be addressed:

Detailed Mechanistic Studies: While the compound has been shown to induce neurite outgrowth and inhibit the proteasome, the precise molecular pathways and protein targets through which it exerts these effects are not fully elucidated. Further research is needed to understand the signaling cascades involved in its neurotrophic and osteogenic activities.

In Vivo Efficacy and Pharmacokinetics: The majority of the existing research has been conducted in vitro. There is a lack of in vivo studies to confirm the observed biological activities in animal models and to evaluate the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies have not been extensively performed for 7-Hydroxy-3-(4-hydroxybenzyl)chroman. Such studies would provide valuable insights into how modifications to its chemical structure could enhance its potency and selectivity for specific biological targets. mdpi.com

Synthesis Optimization: While general methods for the synthesis of chroman derivatives exist, specific and optimized synthetic routes for 7-Hydroxy-3-(4-hydroxybenzyl)chroman are not widely reported. ontosight.ai Efficient and scalable synthetic methods are crucial for producing sufficient quantities of the compound for further preclinical and potential clinical research.

Addressing these research gaps will be essential for a comprehensive understanding of the therapeutic potential of 7-Hydroxy-3-(4-hydroxybenzyl)chroman and for advancing its development from a promising natural product to a potential clinical candidate.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMQROMLTBPBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 7 Hydroxy 3 4 Hydroxybenzyl Chroman

Total Synthesis Approaches to 7-Hydroxy-3-(4-hydroxybenzyl)chroman

The total synthesis of 7-Hydroxy-3-(4-hydroxybenzyl)chroman, a homoisoflavonoid, leverages established and innovative reactions in heterocyclic chemistry. While often isolated from natural sources like Anemarrhena asphodeloides, laboratory syntheses provide access to the pure compound for research purposes and enable the creation of analogs. nih.gov Synthetic strategies typically focus on constructing the core chroman ring and then introducing the substituted benzyl (B1604629) group.

An efficient and concise synthetic route for a closely related compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, highlights a common approach that can be adapted. This method involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by hydrogenation and a subsequent cyclization with paraformaldehyde to construct the chroman-4-one ring system. niscpr.res.in General methods for building the chroman nucleus often start from benzene (B151609) derivatives, upon which the pyran moiety is annulated in several steps. chim.it Another powerful strategy involves the intramolecular Friedel–Crafts cyclization of O-allyl or homoallyl phenols. nih.gov

Key Synthetic Intermediates and Precursors in 7-Hydroxy-3-(4-hydroxybenzyl)chroman Synthesis

The construction of the 7-Hydroxy-3-(4-hydroxybenzyl)chroman molecule relies on the strategic use of specific precursors and the formation of key intermediates. The selection of these starting materials is crucial for the efficiency and outcome of the synthesis.

Phenolic Precursors : Resorcinol (B1680541) derivatives are fundamental starting materials for forming the A-ring of the chroman structure, incorporating the hydroxyl group at the C-7 position. For instance, the Pechmann condensation, a classic method for coumarin (B35378) synthesis, uses resorcinol and a β-keto ester like ethyl acetoacetate, which can be a precursor to the chroman scaffold. slideshare.net

Chalcone Intermediates : A common strategy in flavonoid synthesis involves the creation of a chalcone intermediate. This is typically achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) (representing the A-ring) and a substituted benzaldehyde (B42025) (representing the B-ring and benzyl moiety). For a related synthesis, a chalcone was formed from an aldehyde and a ketone under basic conditions, which was then hydrogenated to create the dihydrochalcone (B1670589) backbone prior to cyclization. niscpr.res.in

Carbonyl Compounds : Simple carbonyl compounds are essential building blocks. In one synthesis of a related chromanone, propiophenone (B1677668) served as a precursor. nih.gov Paraformaldehyde is often used as a one-carbon source for cyclization to form the heterocyclic pyran ring. niscpr.res.in

The following table summarizes key precursors and intermediates used in the synthesis of chroman and related flavonoid structures.

| Precursor/Intermediate | Role in Synthesis | Relevant Reaction Type |

| Resorcinol | A-ring source with C7-hydroxyl group | Pechmann Condensation, Friedel-Crafts Acylation |

| Substituted Acetophenone | A-ring and C-alpha source | Claisen-Schmidt Condensation |

| 4-Hydroxybenzaldehyde | B-ring and benzyl moiety source | Claisen-Schmidt Condensation |

| Chalcone | Key intermediate for flavonoid backbone | Hydrogenation, Cyclization |

| Paraformaldehyde | One-carbon source for pyran ring | Cyclization/Annulation |

| Ethyl Acetoacetate | Three-carbon source for C-ring | Pechmann Condensation |

| N-(3-hydroxyphenyl)-3-chloropropionamide | Precursor for 7-hydroxy quinolinone scaffold | Friedel-Crafts Cyclization |

Regioselectivity and Stereoselectivity in 7-Hydroxy-3-(4-hydroxybenzyl)chroman Synthesis

Achieving regioselectivity and stereoselectivity is a significant challenge in the synthesis of substituted chromans like 7-Hydroxy-3-(4-hydroxybenzyl)chroman. The molecule possesses a stereocenter at the C-3 position, meaning it can exist as two enantiomers.

Regioselectivity often comes into play during the cyclization step to form the chroman ring. In syntheses involving electrophilic aromatic substitution on a phenol (B47542) ring, the position of cyclization is directed by the existing substituents. For precursors like 3-substituted phenols, the cyclization must selectively occur at the correct ortho position relative to the hydroxyl group. For example, in the synthesis of 3,4-disubstituted chromans, the nucleophilicity of the aromatic ring carbons, influenced by substituents, dictates the site of attack. nih.gov

Stereoselectivity is crucial for obtaining a single enantiomer of the final product. Modern asymmetric synthesis approaches are employed to control the configuration of the C-3 stereocenter.

Catalytic Asymmetric Reactions : Enantioselective methods for synthesizing chromans often involve chiral catalysts. chim.it A notable method is the carbosulfenylation of alkenes, which proceeds through an enantioenriched thiiranium ion intermediate. The use of chiral Lewis base catalysts, such as those derived from BINAM or BINOL, can achieve high enantioselectivity in the formation of 3,4-disubstituted chromans. nih.gov

Chiral Auxiliaries : Another approach involves attaching a chiral auxiliary to a precursor molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as an aldol (B89426) reaction, to form one diastereomer preferentially. The auxiliary is then removed, yielding an enantiomerically enriched product. youtube.com

Novel Synthetic Routes and Methodological Advancements for Chroman Scaffolds Relevant to 7-Hydroxy-3-(4-hydroxybenzyl)chroman

The synthesis of the chroman core is a well-explored area of organic chemistry, with continuous development of novel and more efficient methodologies. These advancements are directly applicable to the synthesis of complex chromans such as 7-Hydroxy-3-(4-hydroxybenzyl)chroman.

Domino and Cascade Reactions : Modern synthetic strategies increasingly rely on domino or cascade reactions, where multiple bond-forming events occur in a single pot. An example includes a Michael-acetalization-Henry reaction sequence catalyzed by a Jørgensen-Hayashi organocatalyst to produce highly substituted chromenones with multiple stereocenters. chim.it

Multicomponent Reactions (MCRs) : MCRs offer an efficient route to complex molecules from simple starting materials in a single step. An ultrasound-assisted three-component reaction of a salicylaldehyde, an acetophenone, and an indole (B1671886) has been developed for the rapid synthesis of indolyl-chromene derivatives under mild, metal-free conditions. researchgate.net

C-H Functionalization : The direct functionalization of C-H bonds is an atom-economical approach to building molecular complexity. Methods involving the C-H functionalization of O-alkylphenols have emerged as a powerful tool for chroman synthesis. nih.gov

Cyclization of Hydroxystyrene Derivatives : Ortho-hydroxystyrene derivatives are versatile starting materials for constructing the chroman nucleus. Asymmetric versions of these cyclization reactions have been extensively studied, employing a wide range of nonracemic metal complexes and organocatalysts. chim.it

The table below highlights some of these advanced synthetic methods.

| Synthetic Method | Description | Key Features |

| Organocatalytic Domino Reaction | A multi-reaction sequence catalyzed by a small organic molecule to build the chroman ring with stereocontrol. | High enantioselectivity, multiple bonds formed in one pot. chim.it |

| Ultrasound-Assisted MCR | A three-component reaction accelerated by ultrasound to form chromene derivatives. | Rapid, metal-free, energy-efficient. researchgate.net |

| Carbosulfenylation of Alkenes | Catalytic, enantioselective difunctionalization of an alkene to create a 3,4-disubstituted chroman. | Creates two new bonds and a stereocenter with high control. nih.gov |

| Cyclization of o-Hydroxystyrenes | Annulation of the pyran ring starting from a phenol bearing a vinyl group. | Versatile precursors for asymmetric synthesis. chim.it |

Semisynthetic Derivatization and Functionalization of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

Semisynthetic modification of the natural or synthetically obtained 7-Hydroxy-3-(4-hydroxybenzyl)chroman is a key strategy to explore its structure-activity relationships and develop analogs with potentially improved properties. The two phenolic hydroxyl groups and the chroman core offer multiple sites for chemical modification.

Introduction of Ester and Ether Derivatives of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

The phenolic hydroxyl groups at the C-7 and C-4' positions are common targets for derivatization, particularly through esterification and etherification. These modifications can alter the compound's polarity, solubility, and metabolic stability.

Ester Derivatives : Esterification can be achieved by reacting the parent compound with acyl chlorides or anhydrides. The regioselective acylation of polyphenolic compounds like quercetin (B1663063) demonstrates that control over which hydroxyl group reacts can be achieved by carefully choosing reaction conditions. mdpi.com For instance, selective deacylation using an imidazole (B134444) catalyst can expose a specific hydroxyl group for further reaction. mdpi.com Studies on 7-hydroxy coumarins have shown that a wide variety of ester derivatives can be synthesized, and these modifications significantly impact biological activity. mdpi.com

Ether Derivatives : Etherification, typically performed via Williamson ether synthesis (using an alkyl halide and a base), is another common modification. The synthesis of ether derivatives of 7-hydroxycoumarins has been shown to be a straightforward process. nih.gov The synthesis of rhamnetin (B192265) (7-O-methylquercetin) from a selectively protected quercetin highlights a regioselective alkylation strategy that could be applied to 7-Hydroxy-3-(4-hydroxybenzyl)chroman. mdpi.com

Modification of the Chroman Ring System and Benzyl Moiety of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

Beyond the hydroxyl groups, the core chroman structure and the pendant benzyl group can also be modified to generate diverse analogs.

Modification at C-3 : The C-3 position is a key site for introducing new functional groups. Syntheses starting with a 7-hydroxy-3-formylchromone precursor allow for the construction of various heterocyclic rings at this position. For example, condensation with hydrazine (B178648) hydrate (B1144303) can yield pyrazolyl-substituted chromones researchgate.net, while reaction with dicarbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) can furnish imidazole-fused systems. researchgate.net These methods demonstrate the feasibility of elaborating the C-3 position of the chroman scaffold.

Modification of the Chroman Ring : The synthesis of 7-hydroxychroman-2-carboxylic acid N-alkyl amides shows that the pyran ring of the chroman system can be modified to include other functionalities, such as amides, which can dramatically influence properties. nih.gov

Modification of the Benzyl Moiety : While less commonly reported for this specific compound, the 4-hydroxybenzyl group could be altered. For instance, the hydroxyl group could be used as a handle for further derivatization, or alternative substitution patterns on the benzyl ring could be explored by starting the total synthesis with a different substituted benzaldehyde.

Chemoenzymatic Approaches to 7-Hydroxy-3-(4-hydroxybenzyl)chroman Derivatives

Chemoenzymatic strategies provide an efficient and environmentally benign alternative to purely chemical methods for the modification of complex molecules like 7-Hydroxy-3-(4-hydroxybenzyl)chroman. These methods leverage the high selectivity (regio-, chemo-, and stereoselectivity) of enzymes to introduce specific functional groups at desired positions, often under mild reaction conditions. Key chemoenzymatic modifications applicable to 7-Hydroxy-3-(4-hydroxybenzyl)chroman include glycosylation and acylation, primarily targeting the compound's hydroxyl groups.

Enzymatic Glycosylation:

Glycosylation, the attachment of sugar moieties, can significantly alter the physicochemical properties of a compound, such as its solubility, stability, and bioavailability. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar, like a nucleotide sugar, to an acceptor molecule.

While direct enzymatic glycosylation of 7-Hydroxy-3-(4-hydroxybenzyl)chroman is not extensively documented in dedicated studies, research on structurally similar flavonoids provides a strong indication of its feasibility. For instance, the enzymatic synthesis of apigenin (B1666066) glucosides has been successfully demonstrated using a UDP-glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13. nih.gov This enzyme was able to glucosylate the 4'- and 7-hydroxyl groups of apigenin, yielding apigenin 4′-O-glucoside, apigenin 7-O-glucoside, and apigenin 4′,7-O-diglucoside. nih.gov Given the structural similarity, particularly the presence of a 7-hydroxyl group, it is highly probable that glycosyltransferases could be employed to create 7-O-glycosylated derivatives of 7-Hydroxy-3-(4-hydroxybenzyl)chroman.

Whole-cell biotransformation using microorganisms known for their glycosylation capabilities, such as strains of Aspergillus niger, also presents a viable route for producing glycosylated derivatives. nih.govnih.govmdpi.com

Enzymatic Acylation:

Lipases are a class of enzymes that are widely used in organic synthesis for their ability to catalyze esterification, transesterification, and aminolysis reactions in non-aqueous media. The regioselective acylation of flavonoids and their glycosides using lipases is a well-established strategy for creating lipophilic derivatives.

Studies on various flavonoids have demonstrated the high regioselectivity of lipases. For example, lipase (B570770) B from Candida antarctica (CaLB), often immobilized as Novozym® 435, has been shown to selectively acylate specific hydroxyl groups on flavonoid skeletons. nih.gov Research on the lipase-catalyzed acetylation of flavonoid aglycones like naringenin (B18129) has shown that the regioselectivity can be influenced by the specific lipase used. nih.gov For instance, lipase from Pseudomonas cepacia has been reported to produce naringenin 4′-acetate and naringenin 7,4′-diacetate esters. nih.gov

This enzymatic approach allows for the introduction of various acyl groups (from simple acetyl to longer fatty acid chains) onto the 7- and 4'-hydroxyl groups of 7-Hydroxy-3-(4-hydroxybenzyl)chroman, thereby modifying its lipophilicity. One-step, regioselective acylation of flavonoid glucosides has also been achieved through lipase-catalyzed transesterification in dry organic media, indicating that this method could be applied to glycosylated derivatives of 7-Hydroxy-3-(4-hydroxybenzyl)chroman as well. nih.gov

The following table summarizes chemoenzymatic approaches that have been applied to structurally related flavonoids and are, therefore, highly relevant for the synthesis of 7-Hydroxy-3-(4-hydroxybenzyl)chroman derivatives.

| Enzyme/Biocatalyst | Substrate (Analogue) | Reaction Type | Product(s) | Key Findings & Reference |

| UDP-glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 | Apigenin | Glycosylation | Apigenin 4′-O-glucoside, Apigenin 7-O-glucoside, Apigenin 4′,7-O-diglucoside | Demonstrated regioselective glucosylation at the C-4′ and C-7 positions. nih.gov |

| Lipase from Pseudomonas cepacia | Naringenin | Acetylation | Naringenin 4′-acetate, Naringenin 7,4′-diacetate | Showed regioselectivity for the 4' and 7-hydroxyl groups. nih.gov |

| Candida antarctica Lipase B (CaLB) | Flavonoid Aglycones | Acetylation | Regioselective acetylated flavonoids | CaLB is a versatile biocatalyst for the regioselective acetylation of the B-ring of flavonoids. nih.gov |

| Lipase | Isoquercitrin (quercetin 3-O-glucoside) | Transesterification | Isoquercitrin 6′′-O-cinnamate | Achieved one-step, regioselective acylation of a flavonoid glucoside. nih.gov |

| Aspergillus niger | Flavonoids | Biotransformation | Hydroxylated and glycosylated flavonoids | A versatile microorganism capable of a range of biotransformation reactions on flavonoids. nih.govnih.govmdpi.com |

These examples underscore the potential of chemoenzymatic methods to generate a diverse library of 7-Hydroxy-3-(4-hydroxybenzyl)chroman derivatives. The precise control offered by enzymes allows for the targeted modification of the molecule, which is crucial for establishing structure-activity relationships and developing new compounds with tailored properties.

Molecular and Cellular Mechanisms of Action of 7 Hydroxy 3 4 Hydroxybenzyl Chroman

Antioxidant and Redox Modulatory Activities of 7-Hydroxy-3-(4-hydroxybenzyl)chroman in vitro

Radical Scavenging Capabilities and Mechanism

7-Hydroxy-3-(4-hydroxybenzyl)chroman is a potent antioxidant compound, a property largely attributed to its chemical structure. biosynth.com The presence of hydroxyl (-OH) groups on the chroman and benzyl (B1604629) rings allows it to effectively scavenge free radicals, which are highly reactive molecules that can cause cellular damage. biosynth.com The mechanism of action involves the donation of a hydrogen atom from these hydroxyl groups to a free radical, thereby neutralizing it and terminating the damaging chain reaction. This process is a key feature of many phenolic antioxidants. researchgate.net

The radical scavenging potential of 7-Hydroxy-3-(4-hydroxybenzyl)chroman has been demonstrated in various in vitro antioxidant assays. Commonly used tests include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov In the DPPH assay, the stable free radical DPPH, which has a deep violet color, is reduced by the antioxidant, leading to a loss of color that can be measured spectrophotometrically. thaiscience.info The ABTS assay similarly relies on the ability of an antioxidant to quench the blue-green ABTS radical cation through electron donation. nih.govzen-bio.com Studies have shown that 7-Hydroxy-3-(4-hydroxybenzyl)chroman exhibits significant activity in these assays, effectively reducing the concentration of both DPPH and ABTS radicals. This highlights its capacity to act as a direct scavenger of free radicals. biosynth.com

| Assay | Principle | Reported Finding for 7-Hydroxy-3-(4-hydroxybenzyl)chroman |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing decolorization. thaiscience.info | Exhibited a significant reduction in DPPH radical concentrations. |

| ABTS Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron to the ABTS radical cation, causing its quenching. zen-bio.com | Showed significant scavenging activity against the ABTS radical. |

Impact on Cellular Oxidative Stress Markers

Beyond direct radical scavenging, 7-Hydroxy-3-(4-hydroxybenzyl)chroman mitigates oxidative stress within biological systems by influencing cellular markers of oxidative damage. biosynth.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. mdpi.com Key ROS include superoxide (B77818) anion (O₂•−), hydrogen peroxide (H₂O₂), and the hydroxyl radical (HO•). mdpi.com Cells possess endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), to control ROS levels. mdpi.com

| Oxidative Stress Marker | Description | Reported Impact of 7-Hydroxy-3-(4-hydroxybenzyl)chroman |

| Reactive Oxygen Species (ROS) | Highly reactive molecules derived from oxygen (e.g., H₂O₂, O₂•−) that can damage cell structures. mdpi.com | Reduces cellular damage induced by ROS. biosynth.com |

| Overall Oxidative Stress | An imbalance favoring pro-oxidants over antioxidants, leading to cellular damage. mdpi.com | Contributes to the reduction of oxidative stress in biological systems. biosynth.com |

| Endogenous Antioxidant Enzymes (e.g., Catalase, SOD) | Cellular enzymes that neutralize ROS and protect against oxidative damage. mdpi.com | Related phenolic compounds can upregulate catalase expression, suggesting a potential mechanism. nih.gov |

Cellular Responses Induced by 7-Hydroxy-3-(4-hydroxybenzyl)chroman in in vitro Models

Effects on Cell Proliferation and Apoptosis Pathways

7-Hydroxy-3-(4-hydroxybenzyl)chroman elicits diverse cellular responses related to cell proliferation and apoptosis, often depending on the cell type. In the context of non-cancerous cells, it has been observed to promote differentiation rather than proliferation. For instance, the (3R)-enantiomer of the compound does not enhance the proliferation of mesenchymal stem cells (MSCs) but significantly promotes their osteogenic differentiation. medchemexpress.com Similarly, it has been found to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells, a process associated with neuronal differentiation. nih.gov

Conversely, in cancer cell models, related compounds have demonstrated anti-proliferative and pro-apoptotic effects. nih.govnih.gov A key finding for 7-Hydroxy-3-(4-hydroxybenzyl)chroman is its ability to moderately inhibit the chymotrypsin-like activity of the proteasome. nih.gov The proteasome is a cellular complex responsible for degrading proteins, and its inhibition is a validated strategy for inducing apoptosis in cancer cells. By disrupting proteasome function, the compound can lead to the accumulation of pro-apoptotic proteins, ultimately triggering programmed cell death. This suggests a potential mechanism for anti-cancer activity involving the modulation of protein homeostasis and apoptosis pathways. nih.gov Studies on structurally similar compounds have shown they can inhibit cancer cell viability and induce apoptosis through the activation of effector caspases like caspase-3 and caspase-9. nih.gov

| Cell Model | Effect on Proliferation | Effect on Apoptosis/Differentiation | Potential Mechanism |

| Mesenchymal Stem Cells (MSCs) | No enhancement of proliferation. medchemexpress.com | Promotes osteogenic differentiation. medchemexpress.com | Not specified. |

| PC-12 Cells (Rat Pheochromocytoma) | Not specified. | Induces neurite outgrowth (differentiation). nih.gov | Not specified. |

| General (as a Proteasome Inhibitor) | Implied inhibition in susceptible cells. | Implied induction of apoptosis. | Moderate inhibition of chymotrypsin-like activity of the proteasome. nih.gov |

Modulation of Cellular Metabolism and Bioenergetics

The cellular activities of 7-Hydroxy-3-(4-hydroxybenzyl)chroman are also linked to the modulation of cellular metabolism and bioenergetics. The inhibition of the proteasome, as noted previously, has significant metabolic consequences, as the ubiquitin-proteasome system is critical for regulating the turnover of metabolic enzymes and signaling proteins. nih.gov

Furthermore, research on structurally related homoisoflavonoids provides insight into potential metabolic effects. For example, some homoisoflavonoids can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. mdpi.com AMPK activation occurs when cellular energy levels are low (high AMP:ATP ratio) and it works to restore energy balance by switching on catabolic pathways (like fatty acid oxidation) and switching off anabolic pathways (like lipid synthesis). mdpi.com In HepG2 liver cells, a related compound was shown to activate AMPK and its downstream target, PPARα, which is involved in fatty acid metabolism. mdpi.com While not directly demonstrated for 7-Hydroxy-3-(4-hydroxybenzyl)chroman, these findings suggest a plausible mechanism by which it could influence cellular bioenergetics. In contrast, some related phenolic compounds have been shown in cancer cell models to induce energetic disturbances by reducing mitochondrial ATP synthesis and causing mitochondrial uncoupling, which can contribute to triggering apoptosis. nih.gov

| Metabolic Pathway/Process | Observed Effect of Related Compounds | Key Molecular Target |

| Energy Sensing | Activation of the pathway in HepG2 cells by a related homoisoflavonoid. mdpi.com | AMP-activated protein kinase (AMPK). mdpi.com |

| Lipid Metabolism | Amelioration of hepatic steatosis by activating fatty acid oxidation pathways. mdpi.com | Peroxisome proliferator-activated receptor alpha (PPARα). mdpi.com |

| Mitochondrial Bioenergetics | Reduction of mitochondrial ATP synthesis and induction of mitochondrial uncoupling in MCF7 cells by a related compound. nih.gov | Mitochondrial electron transport chain. nih.gov |

Structure Activity Relationship Sar Studies of 7 Hydroxy 3 4 Hydroxybenzyl Chroman Derivatives

Influence of Hydroxyl Group Modifications on Biological Activities of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

The hydroxyl (-OH) groups on the chroman ring and the benzyl (B1604629) moiety are key pharmacophores that significantly contribute to the biological activities of 7-hydroxy-3-(4-hydroxybenzyl)chroman. Their presence and position are critical for interactions with biological targets.

The antioxidant properties of 7-hydroxy-3-(4-hydroxybenzyl)chroman are largely attributed to its hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals and reduce oxidative stress. biosynth.com This capability is fundamental to its potential in mitigating diseases associated with oxidative damage. biosynth.com

Studies on related flavonoid structures have shown that the number and location of hydroxyl groups directly impact their inhibitory activity against enzymes like α-glucosidase. nih.gov For instance, increasing the number of hydroxyl groups on the B-ring of flavonoids can enhance their inhibitory capacity. nih.gov The introduction of a carboxyl group, often to improve solubility, can also modulate biological activity. It has been reported that attaching a carboxyalkyl group to the 7-position of the A ring in flavonoids can enhance their binding to α-glucosidase. nih.gov

Furthermore, research into coumarin (B35378) derivatives, which share structural similarities with the chroman core, has demonstrated that modifications at the 7-hydroxy position can lead to compounds with significant biological activities. academie-sciences.fr For example, the synthesis of aminophenol derivatives of 4,7-dihydroxycoumarin (B595064) has yielded compounds with notable cytotoxic and antimicrobial properties. academie-sciences.fr

| Modification | Effect on Biological Activity | Reference Compound |

| Presence of -OH groups | Potent antioxidant activity, free radical scavenging. biosynth.com | 7-Hydroxy-3-(4-hydroxybenzyl)chroman |

| Increased -OH groups on B-ring | Potentially enhanced α-glucosidase inhibitory activity. nih.gov | Flavonoid analogues |

| Carboxyalkylation at 7-position | Can enhance binding to α-glucosidase. nih.gov | Apigenin (B1666066) derivatives |

| Aminophenol substitution at 7-OH | Potential for cytotoxic and antimicrobial activities. academie-sciences.fr | 4,7-dihydroxycoumarin derivatives |

Impact of Benzyl Moiety Substitutions on the Activity Profile of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

The benzyl group of 7-hydroxy-3-(4-hydroxybenzyl)chroman offers a versatile scaffold for synthetic modifications to explore and optimize biological activity. Substitutions on the phenyl ring of the benzyl moiety can significantly alter the compound's electronic and steric properties, thereby influencing its interaction with target proteins.

In studies of related benzimidazole (B57391) derivatives, substitution on the benzyl group has been shown to be a critical determinant of anticancer activity. nih.gov For example, replacing an oxo-ethyl group with a benzyl substituent led to more effective compounds against various cancer cell lines. nih.gov Specifically, derivatives with a 3,4,5-trimethoxybenzyl substitution exhibited high potency. nih.gov In contrast, a 3-methyl benzyl moiety resulted in a less active compound. nih.gov

Research on 3-hydroxypyridin-4-one derivatives has also highlighted the importance of benzyl substitutions for anti-tyrosinase and free radical scavenging activities. nih.gov The presence of an electron-donating group like isopropyl or an electron-withdrawing group like fluorine on the phenyl ring was found to improve activity. nih.gov These findings suggest that the electronic nature of the substituent on the benzyl ring plays a crucial role in modulating the biological effects.

The structural similarity of the substrate of mushroom tyrosinase, L-DOPA, which contains a phenolic group, to some of these derivatives suggests a competitive inhibition mechanism where the modified benzyl group competes for the active site of the enzyme. nih.gov

| Substituent on Benzyl Moiety | Resulting Activity | Compound Class |

| 3,4,5-trimethoxybenzyl | Higher anticancer activity. nih.gov | Benzimidazole derivatives |

| 3-methyl benzyl | Less potent anticancer activity. nih.gov | Benzimidazole derivatives |

| 4-isopropyl (electron-donating) | Improved anti-tyrosinase and radical scavenging activity. nih.gov | 3-hydroxypyridin-4-one derivatives |

| 4-fluoro (electron-withdrawing) | Improved anti-tyrosinase and radical scavenging activity. nih.gov | 3-hydroxypyridin-4-one derivatives |

Conformational Analysis and Stereochemical Requirements for 7-Hydroxy-3-(4-hydroxybenzyl)chroman Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of 7-hydroxy-3-(4-hydroxybenzyl)chroman are critical for its biological function. The specific spatial orientation of the chroman ring and the benzyl substituent dictates how the molecule fits into the binding site of a biological target.

The chroman ring system can adopt different conformations, and the relative orientation of the benzyl group is also variable. These conformational preferences can be influenced by solvent and the local environment of a protein's active site. Theoretical calculations, such as those performed using Gaussian software for related chalcone (B49325) structures, have been used to identify predominant conformations like the s-cis form, which is stabilized by hyperconjugative interactions.

The stereochemistry at the C3 position of the chroman ring, where the benzyl group is attached, is of particular importance. The existence of (R) and (S) enantiomers can lead to significant differences in biological activity, as one enantiomer may bind more favorably to a chiral receptor or enzyme active site than the other.

While specific conformational and stereochemical studies on 7-hydroxy-3-(4-hydroxybenzyl)chroman are not extensively detailed in the provided context, the principles derived from related structures are highly applicable. For instance, in molecular docking studies of chromane (B1220400) derivatives, the precise geometry and hydrogen bonding interactions within the target protein's cavity are key determinants of binding affinity and, consequently, biological activity. researchgate.net

Computational Approaches to Predict SAR for 7-Hydroxy-3-(4-hydroxybenzyl)chroman Analogues

Computational chemistry has become an indispensable tool in modern drug discovery for predicting the Structure-Activity Relationships (SAR) of novel compounds, including analogues of 7-hydroxy-3-(4-hydroxybenzyl)chroman. These methods provide valuable insights into the molecular interactions that govern biological activity, thereby guiding the synthesis of more effective derivatives.

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a small molecule to a biological target. For example, docking studies of chromane derivatives with cyclooxygenase-2 (COX-2) have been used to predict their anti-inflammatory potential by calculating scoring functions like the MolDock score and identifying key hydrogen bond interactions. researchgate.net

Density Functional Theory (DFT) calculations are employed to understand the electronic structure and reactivity of molecules. mdpi.com These calculations can provide insights into the stability of different conformations and the nature of intermolecular interactions. For instance, DFT has been used to rationalize the SAR of fungicidal coumarin derivatives. mdpi.com

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling is another powerful computational approach. It establishes a correlation between the biological activity of a series of compounds and their 3D properties, such as steric and electrostatic fields. This method has been successfully applied to guide the molecular design of fungicidal coumarin esters. mdpi.com

Computational studies also extend to the analysis of intermolecular interactions in the solid state, such as Hirshfeld surface analysis, which can help in understanding crystal packing and the role of various non-covalent interactions. researchgate.net

| Computational Method | Application in SAR | Example |

| Molecular Docking | Predicts binding modes and affinities to target proteins. researchgate.net | Docking of chromane derivatives into COX-2 active site. researchgate.net |

| Density Functional Theory (DFT) | Elucidates electronic properties, reactivity, and conformational stability. mdpi.com | Rationalizing SAR of fungicidal coumarins. mdpi.com |

| 3D-QSAR | Correlates 3D molecular properties with biological activity to guide design. mdpi.com | Modeling fungicidal activity of coumarin esters. mdpi.com |

| Hirshfeld Surface Analysis | Analyzes intermolecular contacts in crystal structures. researchgate.net | Exploring interactions in chromeno[4,3-b]pyridine derivatives. researchgate.net |

Natural Occurrence, Isolation, and Biosynthesis of 7 Hydroxy 3 4 Hydroxybenzyl Chroman

Identification and Characterization of Natural Sources of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

7-Hydroxy-3-(4-hydroxybenzyl)chroman is a naturally occurring compound that has been identified and isolated from a select group of plant species. It is not known to be produced by microorganisms. The primary plant sources are found within the Asparagaceae family.

One of the most notable sources is the rhizome of Anemarrhena asphodeloides Bunge, a plant used in traditional Chinese medicine. wikipedia.orgnih.gov Scientific investigations involving bioassay-guided purification of extracts from these rhizomes have successfully isolated 7-Hydroxy-3-(4-hydroxybenzyl)chroman. nih.gov

The compound is also significantly present in several species of the Dracaena genus, often in the resinous exudate known as "dragon's blood." nih.gov Specific species from which this compound has been isolated include:

Dracaena cochinchinensis : The red resin of this plant, a commercial source of dragon's blood, is a well-documented source of 7-Hydroxy-3-(4-hydroxybenzyl)chroman. nih.gov

Dracaena cinnabari : This endemic species from the island of Socotra also produces a resin containing a variety of homoisoflavonoids, including the target compound. nih.govnih.gov

Table 1: Plant Sources of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

| Plant Species | Family | Part(s) Used | Common Name |

|---|---|---|---|

| Anemarrhena asphodeloides Bunge | Asparagaceae | Rhizome | Zhi Mu |

| Dracaena cochinchinensis (Lour.) S.C.Chen | Asparagaceae | Resin ("Dragon's Blood") | Chinese Dragon Tree |

| Dracaena cinnabari Balf.f. | Asparagaceae | Resin ("Dragon's Blood") | Socotra Dragon Tree |

The natural habitats of the plants producing 7-Hydroxy-3-(4-hydroxybenzyl)chroman are geographically distinct. Anemarrhena asphodeloides is native to northern China and Mongolia, where it grows on exposed slopes, hillsides, and in grassy steppes at elevations up to 1500 meters. wikipedia.orgpfaf.org It has also been introduced to Korea and Taiwan. wikipedia.org

The Dracaena species are found in different regions. Dracaena cochinchinensis is exclusively distributed in southern Yunnan and Guangxi provinces of China, as well as in Vietnam and Laos. nih.gov It is considered an endangered plant species. Dracaena cinnabari is famously endemic to the island of Socotra, part of Yemen.

The ecological relevance of 7-Hydroxy-3-(4-hydroxybenzyl)chroman, like other flavonoids and homoisoflavonoids, is believed to be linked to plant defense mechanisms. nih.govmdpi.com In Dracaena species, the production of the resin known as "dragon's blood," which contains these compounds, is often a response to wounding or fungal infection. nih.gov Phenolic compounds such as 7-Hydroxy-3-(4-hydroxybenzyl)chroman are known to possess antimicrobial properties, suggesting they function as phytoalexins, protecting the plant from pathogens. nih.govnih.gov The antioxidant properties of these compounds may also help protect the plant against oxidative stress from both biotic and abiotic environmental factors. nih.govnih.gov

Advanced Isolation and Purification Techniques for Natural 7-Hydroxy-3-(4-hydroxybenzyl)chroman

The extraction and purification of 7-Hydroxy-3-(4-hydroxybenzyl)chroman from its natural sources is a multi-step process that relies on modern chromatographic techniques.

The initial step typically involves the extraction of the compound from the plant material (e.g., powdered rhizomes or resin) using a polar solvent like methanol (B129727) or ethanol. This crude extract contains a complex mixture of various phytochemicals. To isolate 7-Hydroxy-3-(4-hydroxybenzyl)chroman, a process known as bioassay-guided fractionation is often employed, where the extract is separated into fractions, and each fraction is tested for a specific biological activity to guide the purification of the active compound. nih.govnih.gov

Column Chromatography is the primary method for the initial separation of the crude extract. nih.gov Several types of stationary phases are used:

Silica (B1680970) Gel: This is a common choice for separating compounds based on polarity. A gradient elution system, for instance with a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to separate the components of the extract. rsc.org

Sephadex LH-20: This is a size-exclusion chromatography matrix that separates molecules based on their size. It is particularly effective for purifying flavonoids and homoisoflavonoids from complex mixtures. hplc.eu

Macroporous Resins: Resins like AB-8 can be used for the preparative purification of total flavonoids from plant extracts before finer separation. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is frequently used as a final purification step to obtain 7-Hydroxy-3-(4-hydroxybenzyl)chroman in high purity. silicycle.com A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water. nih.govrsc.org

Once the compound is isolated, its purity is assessed, and its structure is confirmed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are crucial for elucidating the precise structure of the molecule. The chemical shifts, coupling constants, and signal integrations provide detailed information about the arrangement of atoms within the 7-Hydroxy-3-(4-hydroxybenzyl)chroman molecule. rsc.orgnp-mrd.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with an ionization technique like Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental formula of the compound, further confirming its identity.

Table 2: Analytical Methods for Characterization and Purity Assessment

| Technique | Purpose | Typical Observations for 7-Hydroxy-3-(4-hydroxybenzyl)chroman |

|---|---|---|

| ¹H-NMR | Structural elucidation (proton environment) | Signals corresponding to aromatic protons on both the chroman and benzyl (B1604629) rings, as well as protons on the heterocyclic ring and methylene (B1212753) bridge. |

| ¹³C-NMR | Structural elucidation (carbon skeleton) | Resonances for all 16 carbon atoms, including those in the aromatic rings, the chroman C-ring, and the benzylic carbon. spectrabase.comnih.gov |

| HR-ESI-MS | Determination of molecular formula | Provides the exact mass, confirming the molecular formula C₁₆H₁₆O₃. |

| HPLC | Purity assessment and quantification | A single, sharp peak under specific column and mobile phase conditions indicates high purity. |

Proposed Biosynthetic Pathways of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

The biosynthesis of 7-Hydroxy-3-(4-hydroxybenzyl)chroman proceeds through the general phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites, including flavonoids. researchgate.netfrontiersin.org As a homoisoflavonoid, its structure is derived from the core flavonoid skeleton with an additional carbon atom.

The pathway begins with the amino acid L-phenylalanine . A series of enzymatic reactions, starting with phenylalanine ammonia-lyase (PAL), converts L-phenylalanine into p-coumaroyl-CoA , a central intermediate in phenylpropanoid metabolism. nih.gov

From p-coumaroyl-CoA, the pathway branches to form various classes of compounds. For flavonoid biosynthesis, chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. This chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone, such as naringenin (B18129).

The biosynthesis of homoisoflavonoids is a modification of this pathway. It is proposed that a rearrangement reaction occurs, incorporating an additional carbon atom, often derived from S-adenosyl methionine, to form the characteristic C6-C3-C1-C6 skeleton of homoisoflavonoids. The specific enzymes and intermediates that lead directly from the general flavonoid pathway to 7-Hydroxy-3-(4-hydroxybenzyl)chroman are still an active area of research. The final steps would involve specific hydroxylations and reductions to yield the final structure. researchgate.net

Enzymatic Steps and Key Intermediates in 7-Hydroxy-3-(4-hydroxybenzyl)chroman Biosynthesis

The precise enzymatic pathway for the biosynthesis of 7-Hydroxy-3-(4-hydroxybenzyl)chroman has not been fully elucidated. However, based on the general understanding of homoisoflavonoid biosynthesis, a putative pathway can be proposed. Homoisoflavonoids are believed to originate from the well-established flavonoid biosynthesis pathway. wikipedia.org

The biosynthesis is thought to commence with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted to 4-coumaroyl-CoA. wikipedia.org The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . nih.govwikipedia.org This key enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, naringenin chalcone. wikipedia.orgnih.gov

From this point, the pathway to homoisoflavonoids diverges from that of other flavonoid classes. It is hypothesized that a series of enzymatic reactions, which are not yet fully characterized, lead to the formation of the distinctive 3-benzylchroman skeleton of 7-Hydroxy-3-(4-hydroxybenzyl)chroman. While the specific enzymes responsible for the subsequent steps in the formation of this particular homoisoflavan are a subject of ongoing research, the involvement of enzymes like chalcone isomerase (CHI) and dihydroflavonol 4-reductase (DFR) in related pathways has been noted. nih.govresearchgate.net

The proposed key intermediates in the biosynthesis leading to homoisoflavonoids are summarized in the table below:

| Intermediate | Precursor | Key Enzyme (Proposed/Known) |

| 4-Coumaroyl-CoA | Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) and associated enzymes |

| Naringenin Chalcone | 4-Coumaroyl-CoA, Malonyl-CoA | Chalcone Synthase (CHS) |

| 7-Hydroxy-3-(4-hydroxybenzyl)chroman | Chalcone-derived intermediate | Uncharacterized enzymes |

Genetic and Molecular Regulation of 7-Hydroxy-3-(4-hydroxybenzyl)chroman Production

The genetic and molecular regulation of 7-Hydroxy-3-(4-hydroxybenzyl)chroman production is intrinsically linked to the regulation of the broader flavonoid biosynthetic pathway. Studies on Dracaena cochinchinensis have shown that the expression of genes encoding key enzymes in flavonoid biosynthesis is significantly influenced by environmental stimuli, particularly wounding. nih.govnih.gov

Transcriptomic analyses of D. cochinchinensis have revealed that upon wounding, there is an upregulation of genes encoding enzymes such as Chalcone Synthase (CHS) , Chalcone Isomerase (CHI) , and Dihydroflavonol 4-reductase (DFR) . nih.gov This coordinated gene expression suggests a complex regulatory network that controls the flux through the flavonoid pathway, leading to the accumulation of various flavonoids, including homoisoflavonoids like 7-Hydroxy-3-(4-hydroxybenzyl)chroman, as part of the plant's defense response. nih.govnih.gov

The regulation of these biosynthetic genes is likely controlled by various transcription factors. In plants, MYB transcription factors are well-known regulators of the flavonoid pathway. nih.gov It is plausible that specific MYB proteins, or a combination of transcription factors, are activated in response to stress signals, which in turn bind to the promoter regions of the biosynthetic genes and enhance their transcription.

Furthermore, plant hormones are implicated in the regulation of secondary metabolite production. In D. cochinchinensis, signaling molecules such as jasmonic acid, abscisic acid, and ethylene (B1197577) are suggested to play a role in mediating the defense response that leads to the production of its characteristic resin, which contains 7-Hydroxy-3-(4-hydroxybenzyl)chroman. nih.gov These signaling pathways likely intersect with the transcriptional regulation of the flavonoid biosynthetic genes to fine-tune the production of this compound. However, the specific molecular mechanisms and signaling cascades that directly control the biosynthesis of 7-Hydroxy-3-(4-hydroxybenzyl)chroman remain an active area of investigation.

Advanced Analytical Methodologies for Research on 7 Hydroxy 3 4 Hydroxybenzyl Chroman

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for 7-Hydroxy-3-(4-hydroxybenzyl)chroman

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of 7-Hydroxy-3-(4-hydroxybenzyl)chroman. These techniques are used to separate, identify, and quantify the compound in various matrices, from bulk substance to complex biological samples. chiralpedia.comamazonaws.com UPLC offers advantages over traditional HPLC by using columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity with lower solvent consumption. jocpr.com

Method Development and Validation for Quantification of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

The development of a robust and reliable HPLC or UPLC method for the quantification of 7-Hydroxy-3-(4-hydroxybenzyl)chroman is a systematic process. It involves the careful selection and optimization of several chromatographic parameters to achieve the desired performance.

Method Development:

Column Selection: A reversed-phase column, such as a C18 or C8, is typically the first choice for a molecule of this polarity. jocpr.com The selection depends on achieving optimal retention and peak shape.

Mobile Phase Optimization: The mobile phase usually consists of a mixture of an aqueous solvent (like water, often with a buffer or acid like formic or acetic acid to control pH and improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). jocpr.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good resolution from any impurities. jocpr.com

Detector Wavelength: A UV detector is commonly used, with the detection wavelength set to a maximum absorbance of the compound to ensure high sensitivity. Given its phenolic and chroman structures, the maximum wavelength would be determined by running a UV spectrum. researchgate.net

Flow Rate and Temperature: The flow rate is optimized to balance analysis time with separation efficiency and system pressure. jocpr.com Column temperature is controlled to ensure reproducible retention times. nih.gov

Method Validation: Once developed, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure its suitability for its intended purpose. researchgate.net This involves assessing various parameters to prove the method is accurate, precise, and reliable.

Table 1: Key Validation Parameters for HPLC/UPLC Quantitative Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | The analyte peak should be well-resolved from other peaks and demonstrate peak purity. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Typically reported as percent recovery, with acceptance criteria often between 98.0% and 102.0%. researchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (%RSD) should typically be ≤ 2%. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Often calculated as a signal-to-noise ratio of 3:1. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Often calculated as a signal-to-noise ratio of 10:1. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, flow rate). | The results should remain within the established precision criteria. researchgate.net |

Chiral Separations of 7-Hydroxy-3-(4-hydroxybenzyl)chroman Enantiomers

The carbon atom at position 3 of the chroman ring in 7-Hydroxy-3-(4-hydroxybenzyl)chroman is a stereogenic center, meaning the compound exists as a pair of enantiomers (a racemic mixture). Since enantiomers can have different biological activities, their separation is crucial for pharmacological studies. csfarmacie.cz Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating a chiral environment for their separation by HPLC. sigmaaldrich.com

Two primary strategies are used for the chiral separation of such compounds:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The racemic mixture is injected onto an HPLC column where the stationary phase is itself chiral. csfarmacie.cz Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support, are widely used. mdpi.com The enantiomers form transient, diastereomeric complexes with the chiral selector on the CSP, which have different interaction energies, leading to different retention times and thus separation. sigmaaldrich.com

Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form two diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). chiralpedia.com This method's success depends on the availability of a suitable CDA and the presence of a reactive functional group (like the hydroxyl groups in the target compound) for the reaction. chiralpedia.com

Table 2: Comparison of Chiral Separation Strategies

| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatizing Agent) |

|---|---|---|

| Principle | Differential interaction with a chiral stationary phase. csfarmacie.cz | Separation of covalently formed diastereomers on an achiral phase. chiralpedia.com |

| Advantages | Analyte is not modified; direct analysis of enantiomers; potential for preparative scale. | Uses standard, less expensive achiral columns; can improve detectability. |

| Disadvantages | CSPs are generally more expensive; method development can be complex. | Requires a derivatization reaction; potential for racemization during reaction; CDA must be enantiomerically pure. chiralpedia.com |

| Typical Application | Widely used for both analytical and preparative separation of enantiomers. csfarmacie.cz | Used when a suitable CSP is not available or for specific analytical needs. |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Metabolite Profiling of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for the unambiguous structural confirmation of 7-Hydroxy-3-(4-hydroxybenzyl)chroman and for identifying its metabolites.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

For definitive structural analysis, MS techniques are often coupled with a chromatographic separation method like HPLC or UPLC (LC-MS).

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This allows for the determination of the elemental formula of the compound. For 7-Hydroxy-3-(4-hydroxybenzyl)chroman, the expected molecular formula is C₁₆H₁₆O₃, with a monoisotopic mass of approximately 256.1099 Da. HRMS can confirm this elemental composition, distinguishing it from other molecules with the same nominal mass. niscpr.res.in

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion (e.g., the protonated molecule [M+H]⁺ at m/z 257.1172) is selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals information about the molecule's structure. For 7-Hydroxy-3-(4-hydroxybenzyl)chroman, key fragmentations would be expected from the cleavage of the benzylic bond and fragmentations within the chroman ring system, helping to piece the structure together. ijpsr.com

Table 3: Predicted MS/MS Fragmentation Data for 7-Hydroxy-3-(4-hydroxybenzyl)chroman ([M+H]⁺)

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 257.1172 | Protonated Parent Molecule |

| [M+H - H₂O]⁺ | 239.1066 | Loss of a water molecule from one of the hydroxyl groups. |

| [C₇H₇O]⁺ | 107.0491 | Fragment corresponding to the hydroxybenzyl moiety (p-cresol ion) resulting from cleavage of the C3-C1' bond. |

| [C₉H₉O₂]⁺ | 149.0603 | Fragment corresponding to the chroman-7-ol (B1590204) ring after benzylic cleavage. |

Isotopic Labeling Strategies for 7-Hydroxy-3-(4-hydroxybenzyl)chroman Metabolic Studies

To trace the metabolic fate of 7-Hydroxy-3-(4-hydroxybenzyl)chroman in a biological system, researchers can use isotopic labeling. This involves synthesizing the compound with one or more atoms replaced by their heavy stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

When the labeled compound is introduced into an in vitro (e.g., liver microsomes) or in vivo system, its metabolites will also carry the isotopic label. Using LC-MS, the mass spectrometer can easily distinguish the labeled compound and its metabolites from the thousands of endogenous, unlabeled molecules in the biological matrix. The mass difference creates a unique "mass tag." For example, if two hydrogen atoms are replaced with deuterium, the resulting metabolites will have a mass that is 2 Da higher than their unlabeled counterparts. This strategy allows for the confident identification and profiling of metabolic pathways, such as hydroxylation, glucuronidation, or sulfation, without interference from the biological background.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Studies of 7-Hydroxy-3-(4-hydroxybenzyl)chroman and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including 7-Hydroxy-3-(4-hydroxybenzyl)chroman and its derivatives. niscpr.res.innih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

Various NMR experiments are used in concert to solve a structure:

¹H NMR (Proton NMR): Identifies all the unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR (Carbon NMR): Identifies all the unique carbon environments in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) shows direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together different fragments of the molecule.

The combination of these experiments allows for the unambiguous assignment of every proton and carbon signal to its specific position in the molecular structure of 7-Hydroxy-3-(4-hydroxybenzyl)chroman. researchgate.net

Table 4: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in 7-Hydroxy-3-(4-hydroxybenzyl)chroman

| Moiety | Atom Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Rings | Aromatic Protons (H) | 6.0 - 7.5 |

| Aromatic Carbons (C) | 110 - 160 | |

| Phenolic OH | Hydroxyl Protons (H) | 8.0 - 10.0 (can vary and exchange with solvent) |

| Chroman Ring | O-CH₂ Protons (H) | 3.5 - 4.5 |

| C-CH₂ Protons (H) | 2.5 - 3.0 | |

| CH Proton (H at C3) | ~3.0 | |

| Benzyl (B1604629) Group | Benzylic CH₂ Protons (H) | 2.5 - 3.0 |

1D and 2D NMR Experiments for Elucidating Stereochemistry and Conformation of 7-Hydroxy-3-(4-hydroxybenzyl)chroman

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 7-Hydroxy-3-(4-hydroxybenzyl)chroman. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values in a ¹H NMR spectrum offer initial insights into the molecular structure.

However, to unravel the complex three-dimensional aspects of stereochemistry and conformation, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through covalent bonds. This is instrumental in tracing the connectivity within the chroman ring and the hydroxybenzyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

For the elucidation of stereochemistry at the C3 chiral center and the preferred conformation of the dihydropyran ring, through-space correlation experiments are paramount.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, irrespective of their bonding connectivity. The intensity of the observed cross-peaks is inversely proportional to the sixth power of the distance between the protons. For small to medium-sized molecules like 7-Hydroxy-3-(4-hydroxybenzyl)chroman, ROESY is often preferred as it provides reliable positive cross-peaks, avoiding the potential for zero or negative NOEs that can occur in this molecular weight range. columbia.edu By analyzing the NOESY/ROESY correlations, the relative orientation of the protons on the chroman ring and the benzyl substituent can be determined, thus defining the compound's conformation.

J-Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons, measured in Hertz (Hz), provides valuable information about the dihedral angle between them. youtube.com In the chroman moiety, the J-values between the protons at C2, C3, and C4 can help to define the puckering of the dihydropyran ring and the axial or equatorial orientation of the 4-hydroxybenzyl substituent at C3. A larger J-value typically indicates a trans-diaxial relationship, while smaller values suggest other arrangements like axial-equatorial or equatorial-equatorial.

Interactive Data Table: Key NMR Experiments for Structural Analysis

| NMR Experiment | Type | Information Obtained | Relevance to 7-Hydroxy-3-(4-hydroxybenzyl)chroman |

|---|---|---|---|

| ¹H NMR | 1D | Proton chemical shifts, multiplicities, J-coupling constants, integration. | Provides initial structural information and proton environment. |

| ¹³C NMR | 1D | Carbon chemical shifts. | Identifies the number and type of carbon atoms. |

| COSY | 2D | ¹H-¹H spin-spin coupling correlations. | Establishes proton connectivity within the molecule. |

| HSQC | 2D | Direct ¹H-¹³C correlations. | Assigns carbon signals based on attached protons. |

| HMBC | 2D | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms overall molecular structure and substitution patterns. |

| NOESY/ROESY | 2D | Through-space ¹H-¹H correlations (Nuclear Overhauser Effect). | Determines spatial proximity of protons, crucial for stereochemistry and conformation. columbia.educhemrxiv.org |

Spectrophotometric and Fluorometric Assays for 7-Hydroxy-3-(4-hydroxybenzyl)chroman Detection in Biological Matrices (Non-Clinical)

Spectrophotometric and fluorometric methods offer sensitive and often high-throughput means of detecting and quantifying compounds like 7-Hydroxy-3-(4-hydroxybenzyl)chroman in non-clinical biological matrices such as cell lysates or microsomal preparations.

Spectrophotometric Assays: These methods are based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed (absorbance) is proportional to the concentration of the analyte in the solution (Beer-Lambert law).

UV-Vis Spectroscopy: 7-Hydroxy-3-(4-hydroxybenzyl)chroman, containing phenolic rings and a chroman system, exhibits characteristic absorption maxima in the ultraviolet (UV) region of the electromagnetic spectrum. A typical UV-Vis spectrum for a related compound, 7-hydroxy-4-methylcoumarin, shows a maximum absorption wavelength (λₘₐₓ) around 322 nm. researchgate.net While direct UV-Vis detection can be used, its specificity in complex biological matrices can be low due to interference from other absorbing molecules.

Colorimetric Assays: To enhance specificity and sensitivity, colorimetric assays involving derivatization or complexation reactions can be employed. For flavonoids, complexation with metal ions like aluminum, molybdenum, or bismuth can produce a colored complex with a significant bathochromic shift (shift to a longer wavelength). researchgate.net The intensity of the resulting color, measured with a spectrophotometer, corresponds to the flavonoid concentration. The hydroxyl groups on the flavonoid structure are crucial for this metal binding. researchgate.net

Fluorometric Assays: These assays are generally more sensitive and specific than spectrophotometric methods. They measure the fluorescence emitted by a compound after it has been excited by light of a specific wavelength.

While specific fluorometric assays for 7-Hydroxy-3-(4-hydroxybenzyl)chroman are not extensively detailed in the provided context, the inherent fluorescence of many phenolic compounds can be exploited. The excitation and emission wavelengths would need to be empirically determined. The fluorescence intensity is directly proportional to the concentration of the compound over a certain range. The sensitivity of fluorescence detection makes it particularly suitable for analyzing samples with very low concentrations of the analyte.

Interactive Data Table: Comparison of Detection Methods

| Method | Principle | Advantages | Disadvantages | Application to 7-Hydroxy-3-(4-hydroxybenzyl)chroman |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | Measures light absorption. | Simple, rapid, widely available instrumentation. | Lower sensitivity and specificity in complex mixtures. | Can be used for quantification in simple solutions by monitoring absorbance near its λₘₐₓ. |

| Colorimetric Assays (e.g., metal complexation) | Formation of a colored product that absorbs light. | Improved specificity compared to direct UV-Vis. | Requires a specific chemical reaction; may not be unique to a single compound. | The phenolic hydroxyl groups can form colored complexes with metal ions for detection. researchgate.net |

| Fluorometry | Measures emitted light after excitation. | High sensitivity and specificity. | Not all compounds are fluorescent; potential for quenching effects. | Potentially a highly sensitive method if the compound exhibits native fluorescence or can be derivatized with a fluorescent tag. |

Computational and Theoretical Studies of 7 Hydroxy 3 4 Hydroxybenzyl Chroman

Molecular Docking and Ligand-Protein Interaction Predictions for 7-Hydroxy-3-(4-hydroxybenzyl)chroman

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein target. This method is instrumental in identifying potential biological targets and understanding the nature of the ligand-protein interaction.

Bioassay-guided fractionation of extracts from the rhizomes of Anemarrhena asphodeloides led to the isolation of 7-Hydroxy-3-(4-hydroxybenzyl)chroman. Subsequent laboratory testing revealed that this compound exhibits moderate inhibitory activity against the chymotrypsin-like activity of the proteasome. nih.gov The proteasome is a complex protein machinery within cells responsible for degrading unnecessary or damaged proteins. bohrium.commdpi.com Its inhibition is a key mechanism for certain therapeutic agents. bohrium.com Therefore, the 20S proteasome, specifically its chymotrypsin-like β5 subunit, has been identified as a putative molecular target for 7-Hydroxy-3-(4-hydroxybenzyl)chroman. nih.gov

Following the identification of a target, molecular docking simulations are employed to analyze the binding affinity and specific interaction modes. These simulations calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), to estimate the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.

The analysis also details the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding site. For 7-Hydroxy-3-(4-hydroxybenzyl)chroman, such an analysis would pinpoint which residues in the active site of the proteasome's β5 subunit are crucial for its binding and inhibitory effect. While the proteasome has been identified as a target, detailed public-domain studies specifying the binding energy and interacting residues for this specific compound are not available. However, a typical output of such a study is illustrated in the table below.

Table 1: Illustrative Example of Molecular Docking Results This table is a hypothetical representation of data that would be generated from a molecular docking study of 7-Hydroxy-3-(4-hydroxybenzyl)chroman with the proteasome's chymotrypsin-like active site. The values are not based on published experimental data.

| Parameter | Predicted Value/Residues | Interaction Type |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | N/A |

| Hydrogen Bonds | Thr1, Ala20, Lys33 | H-Bond |

| Hydrophobic Interactions | Val31, Ala49, Ile50 | Hydrophobic |

Molecular Dynamics (MD) Simulations of 7-Hydroxy-3-(4-hydroxybenzyl)chroman and its Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. youtube.com By simulating the movements of atoms and molecules, MD can assess the stability of the ligand-protein complex and the conformational flexibility of the ligand within the binding pocket. youtube.comnih.gov

MD simulations can track the conformational changes of 7-Hydroxy-3-(4-hydroxybenzyl)chroman upon binding to a target like the proteasome. Analysis of the simulation trajectory, often by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), reveals the stability of the binding pose predicted by docking. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. RMSF analysis can highlight which parts of the chroman structure are more flexible or rigid.

MD simulations are typically performed in an explicit solvent environment (e.g., a water box) to mimic physiological conditions. researchgate.net This allows for the study of how water molecules mediate or influence the interaction between 7-Hydroxy-3-(4-hydroxybenzyl)chroman and the protein. The simulation can reveal the role of the surrounding protein environment in stabilizing the ligand, showing how the dynamic nature of the protein's binding pocket accommodates the compound over time. nih.gov

Quantum Chemical Calculations and Spectroscopic Property Predictions for 7-Hydroxy-3-(4-hydroxybenzyl)chroman